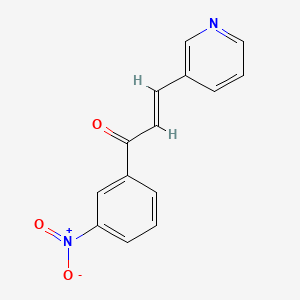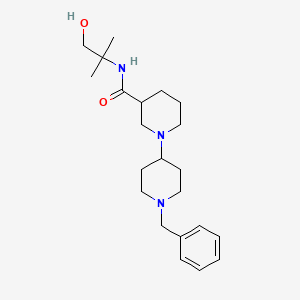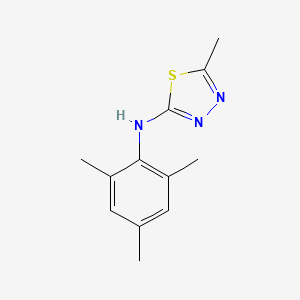![molecular formula C16H9N3O2S2 B5361460 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5361460.png)
2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. In addition, it has been reported to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile in lab experiments is its low toxicity profile. This makes it a safe compound to handle and work with. In addition, it has shown significant activity against various cancer cell lines, making it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research on 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile. One of the main areas of focus is the development of more efficient synthesis methods for this compound. This could potentially lead to the development of new derivatives with improved activity and selectivity.
Another area of focus is the investigation of the mechanism of action of this compound. This could help to elucidate the pathways involved in its anticancer activity and could lead to the development of new therapeutic agents with similar mechanisms of action.
Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent. This could potentially lead to the development of new treatments for various types of cancer and other diseases.
合成法
The synthesis of 2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile involves the reaction of 3-nitrobenzaldehyde, 2-aminothiophenol, and ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiazole ring. The final product is obtained through purification by column chromatography.
科学的研究の応用
2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess antimicrobial, antifungal, and anti-inflammatory activities.
特性
IUPAC Name |
(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2S2/c17-9-12(8-14-5-2-6-22-14)16-18-15(10-23-16)11-3-1-4-13(7-11)19(20)21/h1-8,10H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDITVYZKMNUHFG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5361387.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,5-dimethyl-2-phenyl-3-furamide](/img/structure/B5361391.png)


![1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5361406.png)

![N'-{[1-(2-ethylbenzyl)pyrrolidin-3-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5361418.png)

![N-[2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5361432.png)
![N-[1-[(butylamino)carbonyl]-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5361442.png)
![2-(2-hydroxyphenyl)-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5361450.png)


![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361479.png)